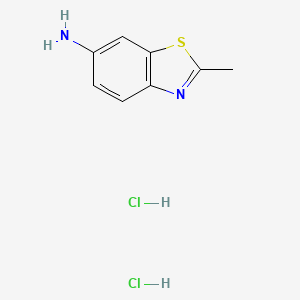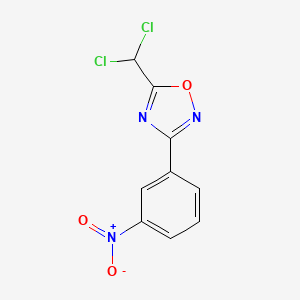
3-(2-méthoxyéthoxy)propanoate de 2,5-dioxopyrrolidin-1-yle
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is a chemical compound with the molecular formula C10H15NO6. It is a derivative of pyrrolidinone and is commonly used as a reagent in organic synthesis. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is employed in biochemical studies to modify proteins and peptides.
Medicine: It has potential therapeutic applications, particularly in the development of novel drug conjugates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This compound is often used as a linker in antibody-drug conjugates (ADCs) .
Mode of Action
The compound contains an N-hydroxysuccinimide (NHS) ester, which reacts with the primary amines of proteins to form stable amide bonds . This reaction allows the compound to attach to its target molecules, effectively “linking” them together.
Biochemical Pathways
Given its role as a linker in adcs, it likely influences the pathways related to protein synthesis and degradation, as well as cellular signaling pathways impacted by the specific drug conjugated to the antibody .
Result of Action
The result of the compound’s action is the formation of stable amide bonds with primary amines on proteins and other molecules . This allows it to serve as a linker in ADCs, facilitating the delivery of drugs to specific targets in the body .
Analyse Biochimique
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate plays a significant role in biochemical reactions, particularly in protein modification and crosslinking. It interacts with various enzymes and proteins, including lysine residues on proteins, to form stable amide bonds. This interaction is crucial for the modification of proteins and peptides, enhancing their stability and functionality. The compound’s ability to react with lysine residues makes it a valuable tool in biochemical research and protein engineering .
Cellular Effects
The effects of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate on cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance monoclonal antibody production in Chinese hamster ovary cells by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels . Additionally, it affects the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies.
Molecular Mechanism
At the molecular level, 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate exerts its effects through the formation of stable amide bonds with lysine residues on proteins. This interaction leads to the modification of protein structure and function, influencing various biochemical pathways. The compound’s ability to inhibit calcium currents mediated by Cav 1.2 (L-type) channels has been demonstrated in studies, highlighting its potential as an anticonvulsant . Additionally, it shows high metabolic stability and negligible hepatotoxicity, making it a promising candidate for further preclinical development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate change over time. The compound exhibits high stability and minimal degradation under standard storage conditions. Long-term studies have shown that it maintains its activity and functionality over extended periods, making it suitable for various biochemical applications . Its effects on cellular function may vary depending on the duration of exposure and experimental conditions.
Dosage Effects in Animal Models
The effects of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate vary with different dosages in animal models. Studies have shown that it provides potent protection against seizures in various animal models, including the maximal electroshock test and the psychomotor 6 Hz seizure model in mice . The compound’s efficacy is dose-dependent, with higher doses providing greater protection. At high doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions to form metabolites that are excreted from the body . Its high metabolic stability and minimal interaction with cytochrome P450 enzymes make it a suitable candidate for further pharmacological studies.
Transport and Distribution
Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 3-(2-methoxyethoxy)propanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the ester bond. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In industrial settings, the production of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include amides, thioesters, or ethers.
Hydrolysis Products: The major products of hydrolysis are 3-(2-methoxyethoxy)propanoic acid and 2,5-dioxopyrrolidin-1-yl.
Comparaison Avec Des Composés Similaires
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-methoxyethoxy)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
Uniqueness: 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is unique due to its specific ester linkage and the presence of the 2-methoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification of biomolecules .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSXKORGOVQCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
174569-25-6 | |
| Record name | Methoxypolyethylene glycol-succinimidyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174569-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)









